methyl (2S)-2,4-dimethyl-4-nitro-pentanoate
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Overview
Description
Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a pentanoate backbone, which includes two methyl groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2,4-dimethyl-4-nitro-pentanoate typically involves the nitration of a suitable precursor. One common method is the nitration of 2,4-dimethylpentanoic acid, followed by esterification to form the methyl ester. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate undergoes several types of chemical reactions, including:
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl groups to carboxylic acids.
Major Products
Reduction: The major product of the reduction reaction is the corresponding amine, methyl (2S)-2,4-dimethyl-4-amino-pentanoate.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl (2S)-2,4-dimethyl-4-nitro-pentanoate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate can be compared with other nitro compounds, such as:
Methyl (2S)-2,4-dimethyl-4-amino-pentanoate: This compound is the reduced form of the original nitro compound and has different chemical and biological properties.
Dimethyl sulfoxide (DMSO): Although not a nitro compound, DMSO is a commonly used solvent in organic synthesis and has some similar applications in chemical research.
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl (2S)-2,4-dimethyl-4-nitropentanoate |
InChI |
InChI=1S/C8H15NO4/c1-6(7(10)13-4)5-8(2,3)9(11)12/h6H,5H2,1-4H3/t6-/m0/s1 |
InChI Key |
FIXGUDASGASFSO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC(C)(C)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC(CC(C)(C)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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